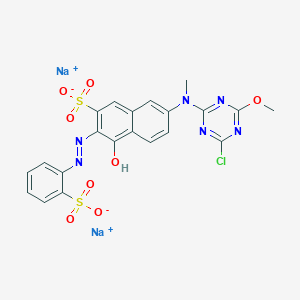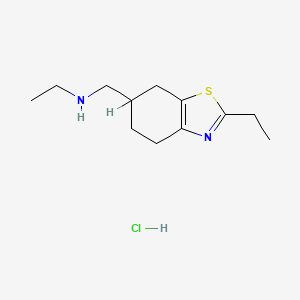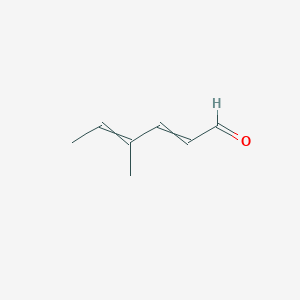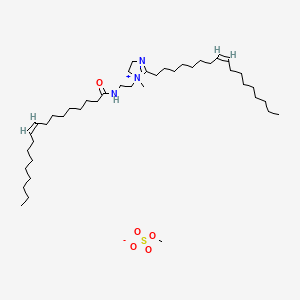
1-Hexylpyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by the presence of a hexyl group attached to the pyrene core. Pyrene itself is composed of four fused benzene rings, resulting in a flat aromatic system. The addition of the hexyl group enhances its solubility in organic solvents and modifies its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexylpyrene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of pyrene with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Grignard Reaction: Another approach involves the reaction of pyrene with hexylmagnesium bromide (a Grignard reagent) followed by protonation to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied. The choice of method would depend on factors like yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrenequinones or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to dihydropyrene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the pyrene core. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Dihydropyrene derivatives.
Substitution: Halopyrenes, nitropyrenes.
Wissenschaftliche Forschungsanwendungen
1-Hexylpyrene has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Its derivatives are investigated for their interactions with biological macromolecules, such as DNA and proteins, to understand their potential mutagenic and carcinogenic effects.
Medicine: Research explores its potential as a fluorescent probe for imaging and diagnostic purposes due to its strong fluorescence properties.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Wirkmechanismus
The mechanism by which 1-Hexylpyrene exerts its effects involves its interaction with molecular targets such as DNA, proteins, and cellular membranes. Its planar aromatic structure allows it to intercalate between DNA base pairs, potentially causing mutations. Additionally, its hydrophobic nature enables it to interact with lipid bilayers, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Pyrene: The parent compound without the hexyl group.
1-Methylpyrene: A similar compound with a methyl group instead of a hexyl group.
1-Butylpyrene: A compound with a butyl group attached to the pyrene core.
Uniqueness: 1-Hexylpyrene’s uniqueness lies in its enhanced solubility and modified chemical properties due to the hexyl group. This makes it more suitable for applications requiring higher solubility in organic solvents and specific interactions with biological systems.
Eigenschaften
CAS-Nummer |
72692-89-8 |
|---|---|
Molekularformel |
C22H22 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1-hexylpyrene |
InChI |
InChI=1S/C22H22/c1-2-3-4-5-7-16-10-11-19-13-12-17-8-6-9-18-14-15-20(16)22(19)21(17)18/h6,8-15H,2-5,7H2,1H3 |
InChI-Schlüssel |
YQCRXKUVPUUIIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)

![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)
![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)

![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)




![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)
![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)


